5-Nitrophthalazin-1(2H)-one
Overview
Description
5-Nitrophthalazin-1(2H)-one is a chemical compound with the molecular formula C8H5N3O3 It is a derivative of phthalazine, characterized by the presence of a nitro group at the 5-position and a keto group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrophthalazin-1(2H)-one typically involves the nitration of phthalazin-1(2H)-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Nitrophthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The keto group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Aminophthalazin-1(2H)-one.
Substitution: Various substituted phthalazin-1(2H)-one derivatives.
Oxidation: Phthalazin-1,4-dione derivatives.
Scientific Research Applications
5-Nitrophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitrophthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Phthalazin-1(2H)-one: The parent compound without the nitro group.
5-Aminophthalazin-1(2H)-one: The reduced form of 5-Nitrophthalazin-1(2H)-one.
Phthalazin-1,4-dione: An oxidized derivative.
Uniqueness
This compound is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-nitro-2H-phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-5-2-1-3-7(11(13)14)6(5)4-9-10-8/h1-4H,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRVCGZEWGFKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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